4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid
Overview
Description
“4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid” is a chemical compound with the CAS Number 1342751-84-1 . It has a molecular weight of 200.23 . The IUPAC name for this compound is 4-fluoro-3-[(methylsulfanyl)methyl]benzoic acid .
Molecular Structure Analysis
The InChI code for “4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid” is 1S/C9H9FO2S/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid” is a powder that is stored at room temperature .Scientific Research Applications
1. Use in Na+/H+ Antiporter Inhibition
Research by Baumgarth, Beier, and Gericke (1997) explored the use of various benzoylguanidines, including 4-fluoro-2-methylbenzoic acids, as Na+/H+ exchanger (NHE) inhibitors. These compounds, including 4-fluoro-3-[(methylsulfanyl)methyl]benzoic acid derivatives, were studied for their potential use in treating acute myocardial infarction, highlighting their importance in cardiac protection during ischemia and reperfusion events (Baumgarth, Beier, & Gericke, 1997).
2. Application in Environmental Microbiology
Londry and Fedorak (1993) studied the application of fluorinated compounds like 4-fluoro-3-[(methylsulfanyl)methyl]benzoic acid in detecting aromatic metabolites from m-cresol in a methanogenic consortium. This research provided evidence for a novel demethylation reaction in the degradation pathway of m-cresol, showcasing the utility of such compounds in environmental microbiology studies (Londry & Fedorak, 1993).
3. Role in Synthetic Chemistry and Medicinal Research
The research by Bennetau, Mortier, Moyroud, and Guesnet (1995) on directed lithiation of unprotected benzoic acids, including derivatives of 4-fluoro-3-[(methylsulfanyl)methyl]benzoic acid, demonstrates its significance in synthetic chemistry. This process is essential for creating various medically relevant compounds, indicating the broad utility of this chemical in the field of medicinal chemistry (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
4. Insights into Drug Metabolism and Pharmacokinetics
Ghauri, Blackledge, Glen, Sweatman, Lindon, Beddell, Wilson, and Nicholson (1992) conducted a study on the quantitative structure-metabolism relationships for substituted benzoic acids, including fluorinated variants. Their work contributes to a deeper understanding of drug metabolism and pharmacokinetics, especially regarding compounds structurally related to 4-fluoro-3-[(methylsulfanyl)methyl]benzoic acid (Ghauri et al., 1992).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-fluoro-3-(methylsulfanylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQRPVIMNPPWMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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